![molecular formula C13H17N3O B12407169 Indole-C2-amide-C2-NH2](/img/structure/B12407169.png)
Indole-C2-amide-C2-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole-C2-amide-C2-NH2 is a chemical compound characterized by the presence of an indole ring with an amide group and an amino group at the C2 position Indole is a nitrogen-containing heterocyclic compound that is a core structure in many bioactive molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Indole-C2-amide-C2-NH2 typically involves the functionalization of the indole ring at the C2 position. One common method is the umpolung approach, where the indole molecule behaves as an electrophile at the C2 position. Another approach involves metal-catalyzed functionalization, where transition metals such as palladium or nickel are used to catalyze the addition of the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Indole-C2-amide-C2-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can introduce different substituents at the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions such as temperature, solvent, and catalyst concentration are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted indoles, amides, and amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Indole-C2-amide-C2-NH2 has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Indole-C2-amide-C2-NH2 involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to proteins, enzymes, and receptors, modulating their activity. The amide and amino groups at the C2 position enhance its binding affinity and specificity . The compound can act as an inhibitor or activator of various biological processes, depending on the target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-carboxamide: Similar structure with a carboxamide group at the C3 position.
Indole-2-carboxylic acid: Contains a carboxylic acid group at the C2 position.
Indole-3-acetic acid: A naturally occurring plant hormone with an acetic acid group at the C3 position.
Uniqueness
Indole-C2-amide-C2-NH2 is unique due to the presence of both amide and amino groups at the C2 position, which enhances its reactivity and potential applications. This dual functionalization allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C13H17N3O |
---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C13H17N3O/c14-7-5-13(17)15-8-6-10-9-16-12-4-2-1-3-11(10)12/h1-4,9,16H,5-8,14H2,(H,15,17) |
InChI-Schlüssel |
ANPPXRSQOVOACQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.